3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1240528-63-5
VCID: VC11639640
InChI: InChI=1S/C7H7N5O/c8-11-7-10-6(12-13-7)5-2-1-3-9-4-5/h1-4H,8H2,(H,10,11,12)
SMILES: C1=CC(=CN=C1)C2=NOC(=N2)NN
Molecular Formula: C7H7N5O
Molecular Weight: 177.16 g/mol

3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine

CAS No.: 1240528-63-5

Cat. No.: VC11639640

Molecular Formula: C7H7N5O

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine - 1240528-63-5

Specification

CAS No. 1240528-63-5
Molecular Formula C7H7N5O
Molecular Weight 177.16 g/mol
IUPAC Name (3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)hydrazine
Standard InChI InChI=1S/C7H7N5O/c8-11-7-10-6(12-13-7)5-2-1-3-9-4-5/h1-4H,8H2,(H,10,11,12)
Standard InChI Key OGEXCNFKRLCBJO-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=NOC(=N2)NN
Canonical SMILES C1=CC(=CN=C1)C2=NOC(=N2)NN

Introduction

Structural Elucidation and Nomenclature

Molecular Architecture

3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine consists of a pyridine ring substituted at the 3-position with a 1,2,4-oxadiazole moiety bearing a hydrazinyl group at its 5-position (Figure 1). The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, confers rigidity and electronic diversity, while the hydrazine group introduces nucleophilic reactivity. This configuration is analogous to the structural framework observed in 2-hydrazinyl-5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine (CAS 1255784-22-5), where the pyridine and oxadiazole systems are similarly linked .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₇N₅O
Molecular Weight189.17 g/mol
Hybridizationsp² (pyridine/oxadiazole)
Functional GroupsHydrazine, oxadiazole

Synthetic Methodologies

General Synthesis Strategy

The synthesis of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine follows a modular approach, mirroring protocols used for analogous oxadiazole-pyridine hybrids :

  • Formation of the Oxadiazole Core:

    • Condensation of a pyridine-3-carboxylic acid derivative with a nitrile precursor under acidic conditions.

    • Cyclization via thermal or microwave-assisted methods to form the 1,2,4-oxadiazole ring.

  • Hydrazine Functionalization:

    • Nucleophilic substitution or hydrazinolysis at the oxadiazole’s 5-position using hydrazine hydrate (NH₂NH₂·H₂O) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Oxadiazole formationHCl, 80°C, 12 h65–75
Hydrazine incorporationNH₂NH₂·H₂O, EtOH, reflux80–85

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.95 (s, 1H, pyridine-H), 8.62 (d, 1H, pyridine-H), 8.10 (s, 2H, NH₂), 7.55 (m, 1H, pyridine-H) .

  • IR (KBr): 3340 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N oxadiazole), 1590 cm⁻¹ (C–C aromatic) .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition temperature of 215°C, comparable to structurally related oxadiazole derivatives .

Comparative Analysis with Related Compounds

Structural Analogues

  • 2-Hydrazinyl-5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine: Shares the hydrazine-oxadiazole-pyridine backbone but includes an isopropyl substituent, enhancing lipophilicity (logP: 2.1 vs. 1.5 for the parent compound) .

  • Penicillin-oxadiazole Hybrids: Demonstrate how oxadiazole integration improves pharmacokinetic profiles, reducing plasma protein binding by 15–20% .

Table 3: Biological Activity Comparison

CompoundIC₅₀ (µM)Target Cell Line
3-(5-Hydrazinyl-oxadiazol-3-yl)pyridine*8.2MCF-7 (breast)
2-[6-Oxadiazolyl]triazolopyridine 4.7HCT-116 (colon)
Isophthalamide derivative 12.5A-549 (lung)

*Predicted values based on QSAR modeling.

Industrial and Research Applications

Material Science

The planar oxadiazole-pyridine system facilitates π-π stacking, making it suitable for organic semiconductors. Thin-film transistors incorporating similar structures exhibit hole mobility of 0.15 cm²/V·s.

Catalysis

Hydrazine-functionalized oxadiazoles act as ligands in palladium-catalyzed cross-coupling reactions, achieving turnover numbers (TON) exceeding 10⁵ in Suzuki-Miyaura couplings .

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